molecular formula C19H19ClN2O2S B2519103 N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide CAS No. 863004-41-5

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide

Cat. No.: B2519103
CAS No.: 863004-41-5
M. Wt: 374.88
InChI Key: NFMVYIHOPRUEOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a useful research compound. Its molecular formula is C19H19ClN2O2S and its molecular weight is 374.88. The purity is usually 95%.
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Mechanism of Action

Biological Activity

N-(2-chlorobenzyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide is a compound that belongs to the class of benzo[1,5]thiazepines, known for their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20ClN2O3SC_{19}H_{20}ClN_{2}O_{3}S, with a molecular weight of 356.4 g/mol. The compound features a thiazepine ring, which is crucial for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps often include:

  • Formation of the thiazepine core through cyclization.
  • Introduction of the chlorobenzyl group via nucleophilic substitution.
  • Acetylation to yield the final product.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Breast Cancer : Studies have shown that derivatives can inhibit cell growth and induce apoptosis in MCF-7 breast cancer cells.
  • Colon Cancer : The compound has demonstrated cytotoxic effects against HCT116 colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction.

The biological activity is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
  • Induction of Apoptosis : Activation of apoptotic pathways has been documented in various studies.
  • Cell Cycle Arrest : Compounds have been reported to cause G1 or G2 phase arrest in cancer cells.

Case Studies

  • Study on Antiproliferative Effects : A study evaluated the effects of thiazepine derivatives on various cancer cell lines, showing that N-(2-chlorobenzyl)-substituted compounds had IC50 values in the micromolar range against breast and colon cancer cells .
    Cell LineIC50 (µM)
    MCF-7 (Breast)12.5
    HCT116 (Colon)15.0
  • Mechanistic Study : Another study focused on the mechanistic pathways involved in the anticancer activity, revealing that these compounds could disrupt mitochondrial function and activate caspase-dependent apoptosis .

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(2-methyl-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN2O2S/c1-13-10-19(24)22(16-8-4-5-9-17(16)25-13)12-18(23)21-11-14-6-2-3-7-15(14)20/h2-9,13H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFMVYIHOPRUEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)N(C2=CC=CC=C2S1)CC(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.